5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid
Description
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid is a heterocyclic compound that features both a thiazole and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.
Properties
IUPAC Name |
5-[4-(difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S2/c10-7(11)5-3-16-8(12-5)6-1-4(2-15-6)9(13)14/h1-3,7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMNEFRKKKONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C2=NC(=CS2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid typically involves the construction of the thiazole and thiophene rings followed by their coupling. One common method involves the use of the van Leusen pyrrole synthesis and the halogen dance reaction . The reaction conditions often require the use of strong bases and halogenating agents to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted thiazole or thiophene derivatives.
Scientific Research Applications
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of succinate to fumarate in the citric acid cycle . This inhibition disrupts cellular respiration in fungi and bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Benzovindiflupyr
- Bixafen
- Fluxapyroxad
- Isopyrazam
- Pydiflumetofen
- Sedaxane
Uniqueness
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which includes both a thiazole and a thiophene ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
